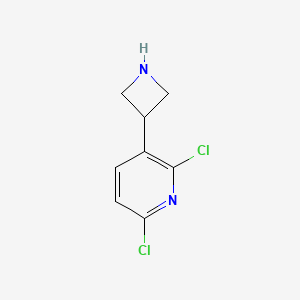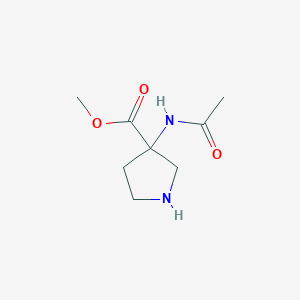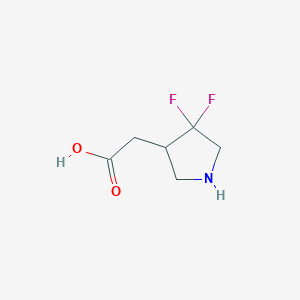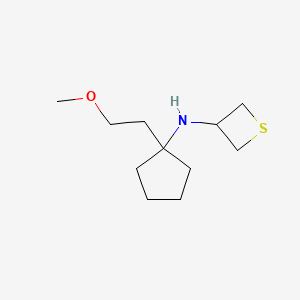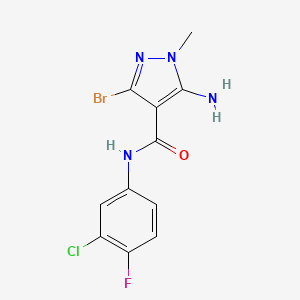
5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the amino group: This step might involve the nitration of the pyrazole ring followed by reduction to introduce the amino group.
Carboxamide formation: The final step could involve the reaction of the pyrazole derivative with an isocyanate or a similar reagent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitro or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group might yield a nitro derivative, while nucleophilic substitution of halogen atoms could introduce various functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound might be used to study the effects of halogenated pyrazoles on biological systems, including their interactions with enzymes and receptors.
Medicine
The presence of multiple functional groups suggests potential pharmacological activity. This compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of halogen atoms might enhance binding affinity to certain targets through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carboxamide: Lacks the chloro and fluoro substituents.
3-Bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide: Lacks the amino group.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the bromo, chloro, and fluoro substituents.
Uniqueness
The unique combination of amino, bromo, chloro, and fluoro substituents in 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9BrClFN4O |
|---|---|
Molecular Weight |
347.57 g/mol |
IUPAC Name |
5-amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrClFN4O/c1-18-10(15)8(9(12)17-18)11(19)16-5-2-3-7(14)6(13)4-5/h2-4H,15H2,1H3,(H,16,19) |
InChI Key |
YQTMTTYLZOOAHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C(=O)NC2=CC(=C(C=C2)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)

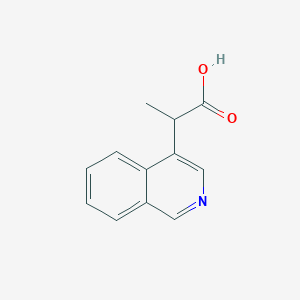
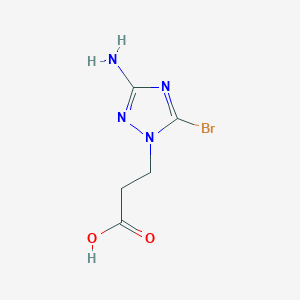
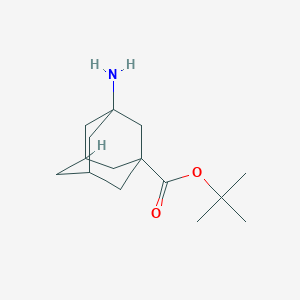
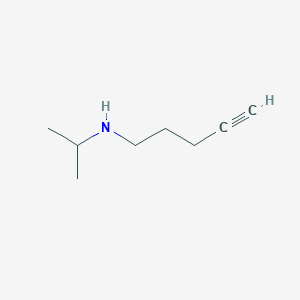
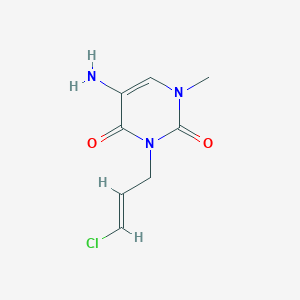
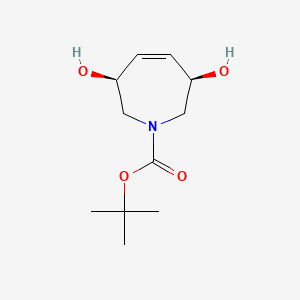
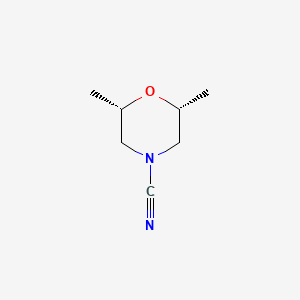
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
